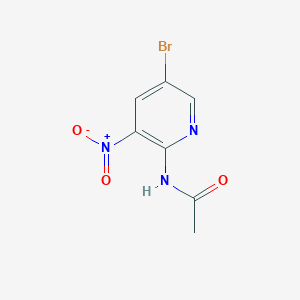

N-(5-bromo-3-nitropyridin-2-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(5-bromo-3-nitropyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3O3/c1-4(12)10-7-6(11(13)14)2-5(8)3-9-7/h2-3H,1H3,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHYOFFIZCYGNSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=N1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382678 | |

| Record name | N-(5-Bromo-3-nitropyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

381679-24-9 | |

| Record name | N-(5-Bromo-3-nitropyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 5 Bromo 3 Nitropyridin 2 Yl Acetamide

Precursor-Based Synthetic Routes

The construction of N-(5-bromo-3-nitropyridin-2-yl)acetamide frequently relies on the use of pre-functionalized pyridine (B92270) precursors. These routes offer a controlled and regioselective approach to the target molecule.

Strategies from 2-Amino-5-bromopyridine (B118841) Derivatives

A common and effective strategy commences with 2-aminopyridine (B139424). This precursor is first halogenated to introduce a bromine atom at the 5-position, yielding 2-amino-5-bromopyridine. orgsyn.orgresearchgate.net The presence of the amino group at the 2-position and the bromo group at the 5-position directs the subsequent nitration to the 3-position. However, direct nitration of 2-amino-5-bromopyridine can be problematic. Therefore, the amino group is typically protected as an acetamide (B32628) prior to the nitration step.

The synthesis of the key intermediate, 2-amino-5-bromopyridine, can be achieved by the direct bromination of 2-aminopyridine. A notable challenge in this step is the potential for over-bromination, leading to the formation of 2-amino-3,5-dibromopyridine (B40352) as a by-product, which can lower the yield of the desired mono-brominated product. google.com Careful control of reaction conditions is therefore essential.

Integration of Nitropyridine Intermediates

The introduction of the nitro group is a critical step in the synthesis. The electronic properties of the pyridine ring make electrophilic substitution, such as nitration, a challenging process that often requires harsh conditions. youtube.com The strategic use of a pre-existing bromo substituent at the 5-position serves to "block" this position and deactivate the ring, thereby favoring nitration at the 3-position. google.com

The nitration is typically carried out on the acetylated precursor, N-(5-bromopyridin-2-yl)acetamide. This approach serves a dual purpose: the acetamido group is a stronger activating group than the amino group, facilitating the electrophilic substitution, and it also protects the amino group from oxidation under the harsh nitrating conditions. The reaction is commonly performed using a mixture of concentrated nitric acid and sulfuric acid. google.com

Functional Group Interconversion Approaches

Functional group interconversions are fundamental to the synthesis of this compound, allowing for the sequential and regioselective introduction of the required substituents.

Acetylation Reactions for Amide Formation

The protection of the 2-amino group as an acetamide is a crucial step to modulate its reactivity and direct the subsequent nitration. This is typically achieved by treating 2-amino-5-bromopyridine with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. The resulting N-(5-bromopyridin-2-yl)acetamide is a stable intermediate that can be readily purified. nih.gov The formation of the amide bond is a high-yielding and straightforward reaction.

Introduction of Halogen and Nitro Moieties

The introduction of the bromo and nitro groups onto the pyridine ring is the cornerstone of the synthesis. The bromination of 2-aminopyridine is an electrophilic aromatic substitution reaction. orgsyn.org The amino group at the 2-position is an activating group and directs the incoming electrophile to the 3- and 5-positions. The 5-position is generally favored due to steric hindrance at the 3-position.

The subsequent nitration of N-(5-bromopyridin-2-yl)acetamide is also an electrophilic aromatic substitution. The acetamido group is an ortho-, para-director. In this case, it directs the incoming nitro group to the 3-position. The presence of the deactivating bromo group at the 5-position further ensures the regioselectivity of the nitration at the 3-position. google.com

Advanced Synthetic Techniques and Optimization

While traditional batch synthesis methods are well-established for the preparation of this compound, modern synthetic methodologies offer potential for process optimization. For instance, the use of microreactor technology could enhance heat and mass transfer during the highly exothermic nitration step, leading to improved safety and yields.

Furthermore, the development of more selective and efficient halogenation and nitration reagents is an ongoing area of research. nih.govntnu.no For example, the use of milder nitrating agents could reduce the formation of by-products and simplify purification procedures. Optimization of reaction parameters such as temperature, reaction time, and stoichiometry of reagents is also critical for maximizing the yield and purity of the final product.

The following table summarizes a typical synthetic sequence for this compound starting from 2-aminopyridine:

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | 2-Aminopyridine | Bromine, Acetic Acid | 2-Amino-5-bromopyridine |

| 2 | 2-Amino-5-bromopyridine | Acetic Anhydride | N-(5-bromopyridin-2-yl)acetamide |

| 3 | N-(5-bromopyridin-2-yl)acetamide | Nitric Acid, Sulfuric Acid | This compound |

Catalytic Pathways in Analogous Systems

The construction of highly substituted pyridine rings often relies on catalytic methods that enable efficient bond formation. Transition-metal catalysis, in particular, has emerged as a powerful tool for creating diverse pyridine derivatives. While a direct catalytic synthesis for this compound is not prominently reported, analogous systems provide insight into potential catalytic strategies.

One of the most effective methods for assembling substituted pyridines is the [2+2+2] cycloaddition reaction, where two alkyne molecules react with a nitrile. bohrium.com Cobalt-catalyzed versions of this reaction are particularly notable for their efficiency and versatility in creating multisubstituted pyridines from readily available starting materials. bohrium.com Another key approach involves multicomponent reactions, which allow for the rapid construction of complex molecules in a single step. For instance, a three-component synthesis of polysubstituted pyridines has been developed using a catalytic intermolecular aza-Wittig/Diels–Alder sequence. nih.gov

Furthermore, the dearomatization of pyridines followed by functionalization is a growing area of interest. Catalytic stereoselective dearomatization can provide access to highly functionalized piperidines and other saturated N-heterocycles, which can then be re-aromatized to form substituted pyridines. mdpi.com For example, copper-catalyzed asymmetric 1,4-dearomatization of pyridines allows for the introduction of substituents at the 4-position. acs.org

The table below summarizes various catalytic approaches used for the synthesis of substituted pyridines, which could be adapted for the synthesis of precursors to this compound.

| Catalytic System | Reaction Type | Type of Pyridine Derivative | Reference |

| Cobalt Complexes | [2+2+2] Cycloaddition | Multi-substituted pyridines | bohrium.com |

| Phosphine Catalysts | Aza-Wittig/Diels-Alder | Tri- and tetrasubstituted pyridines | nih.gov |

| Copper Hydride Complexes | Asymmetric 1,4-Dearomatization | 1,4-Dihydropyridines | acs.org |

| Organoborane Catalysts | Double Nucleophilic Addition | Tetrahydropyridines | mdpi.com |

These catalytic methods highlight the diverse strategies available for constructing substituted pyridine rings, which are foundational for the synthesis of complex targets like this compound.

Regioselectivity Control in Pyridine Derivatization

The precise placement of substituents on the pyridine ring is governed by the electronic properties of the ring and any existing functional groups. The pyridine nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic substitution, primarily at the C2, C4, and C6 positions. Electrophilic attack, when it occurs, generally favors the C3 and C5 positions. Conversely, the ring is activated towards nucleophilic attack at the C2, C4, and C6 positions.

In the case of this compound, the substitution pattern is a result of the directing effects of the substituents introduced at each step. A plausible synthetic route involves the acetylation of 2-aminopyridine, followed by bromination and nitration.

Acetylation of 2-aminopyridine : This initial step forms N-(pyridin-2-yl)acetamide. The acetamido group at the C2 position is an activating, ortho-, para-directing group.

Bromination : The acetamido group directs electrophilic substitution to the C3 and C5 positions. Due to steric hindrance from the acetamido group at C2, bromination predominantly occurs at the C5 position, yielding N-(5-bromopyridin-2-yl)acetamide. google.com

Nitration : The subsequent nitration is directed by both the acetamido group and the bromine atom. The acetamido group directs towards C3, while the bromo group also directs ortho and para (to C4 and C6, which are already substituted or deactivated). The strong activating effect of the acetamido group favors nitration at the C3 position. The nitration of 2-acylamino-5-halogenopyridines has been shown to yield the 3-nitro derivative. google.com

An alternative pathway could involve the nitration of 2-amino-5-bromopyridine. The amino group strongly directs electrophilic substitution to the C3 position, leading to 2-amino-5-bromo-3-nitropyridine (B172296), which can then be acetylated. orgsyn.org

The control of regioselectivity can also be achieved through more advanced techniques. Vicarious Nucleophilic Substitution (VNS) is a powerful method for introducing substituents ortho or para to a nitro group on an aromatic ring. acs.orgresearchgate.net This method could potentially be used to introduce substituents onto a pre-functionalized nitropyridine.

The table below outlines the directing effects of the relevant substituents on the pyridine ring.

| Substituent | Position on Ring | Electronic Effect | Directing Effect (Electrophilic Attack) |

| -NHCOCH₃ | C2 | Activating, Electron-donating | Ortho, Para (to C3 and C5) |

| -Br | C5 | Deactivating, Electron-withdrawing (inductive), Electron-donating (resonance) | Ortho, Para (to C4 and C6) |

| -NO₂ | C3 | Deactivating, Strong Electron-withdrawing | Meta (to C5) |

Understanding and manipulating these directing effects is crucial for the successful synthesis of this compound and other polysubstituted pyridines.

Chemical Reactivity and Transformation Pathways of N 5 Bromo 3 Nitropyridin 2 Yl Acetamide

Influence of Electronic Features on Reaction Profiles

The precursor, 2-Amino-5-bromo-3-nitropyridine (B172296), exhibits a "push-pull" electronic effect due to the electron-donating amino group and the electron-withdrawing nitro group, making it highly reactive in substitution reactions innospk.com. This inherent reactivity is carried over to its acetylated form, N-(5-bromo-3-nitropyridin-2-yl)acetamide. The bromine atom at the 5-position further influences the regioselectivity of reactions, serving as a versatile handle for various chemical transformations.

Nucleophilic Aromatic Substitution Reactions

The electron-deficient nature of the pyridine (B92270) ring, enhanced by the nitro group, makes this compound susceptible to nucleophilic aromatic substitution (SNAr) reactions.

Reactivity at the Bromine-Substituted Position

The bromine atom at the C-5 position is a good leaving group and can be displaced by various nucleophiles. While specific studies on this compound are limited, the reactivity of similar bromo-nitro-pyridine derivatives suggests that this position is amenable to substitution by amines, alkoxides, and other nucleophiles, particularly under thermal or base-catalyzed conditions. The presence of the activating nitro group is crucial for these transformations.

Transformations Involving the Nitro Group

The nitro group is a key functional group that can undergo a variety of transformations, most notably reduction to an amino group. This conversion dramatically alters the electronic properties of the pyridine ring, transforming the electron-withdrawing nitro group into an electron-donating amino group. This, in turn, modifies the reactivity of the molecule in subsequent reactions.

Common reagents for the reduction of aromatic nitro groups include catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel), and metal-acid systems (e.g., Fe/HCl, SnCl₂/HCl) wikipedia.orgcommonorganicchemistry.com. The choice of reducing agent can be critical to avoid side reactions and ensure chemoselectivity, especially in the presence of other reducible functional groups. The reduction of the nitro group in this compound would yield N-(5-bromo-3-aminopyridin-2-yl)acetamide, a valuable intermediate for further functionalization.

Carbon-Carbon and Carbon-Heteroatom Coupling Reactions

The bromine atom on the pyridine ring serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex organic molecules. This compound is a suitable substrate for several such reactions.

| Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good |

| Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a Structurally Similar Compound, N-[5-bromo-2-methylpyridine-3-yl]acetamide. nih.govresearchgate.net |

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. This compound is a potential substrate for this reaction, which would allow for the introduction of a variety of primary and secondary amines at the 5-position of the pyridine ring wikipedia.orgorganic-chemistry.orglibretexts.org. The reaction is typically catalyzed by a palladium complex with a phosphine ligand and requires a base.

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene organic-chemistry.org. The bromine atom in this compound could potentially undergo Heck coupling with various alkenes in the presence of a palladium catalyst and a base.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst organic-chemistry.orgwikipedia.orgnih.gov. This compound could be a suitable substrate for Sonogashira coupling to introduce alkynyl moieties.

Other Transition Metal-Mediated Transformations

Beyond palladium, other transition metals can be employed to mediate transformations of this compound. For instance, copper-catalyzed reactions, such as the Ullmann condensation, could be used to form carbon-oxygen or carbon-nitrogen bonds at the bromine-substituted position. Nickel catalysts are also known to be effective in various cross-coupling reactions and could offer alternative reactivity profiles.

Functionalization of the Pyridine Core

The pyridine ring in this compound is electron-deficient due to the presence of the electronegative nitrogen atom and the strongly electron-withdrawing nitro group. This electronic characteristic significantly influences its reactivity, particularly in C-H functionalization and modifications involving its substituents.

Direct C-H functionalization of pyridine rings is a powerful tool for the synthesis of complex derivatives. In the case of this compound, the acetamido group at the C2 position could potentially act as a directing group for ortho-C-H activation. However, the strong deactivating effect of the nitro group at the C3 position is expected to render the pyridine ring less susceptible to electrophilic C-H functionalization reactions.

Palladium-catalyzed C-H functionalization reactions are a common strategy for the arylation, alkenylation, and alkylation of heterocyclic compounds. For related 2-acetamidopyridines, the acetamido group can direct the regioselective functionalization at the C3 position. However, in the target molecule, this position is already occupied by a nitro group. Therefore, functionalization would likely be directed to other available positions, if it occurs at all. The steric hindrance from the bromine atom at C5 and the electronic deactivation of the ring present significant challenges for such transformations.

While no specific examples of regioselective C-H functionalization of this compound have been reported, studies on related pyridine derivatives provide some insight into potential reaction pathways.

Table 1: Examples of Regioselective C-H Functionalization on Pyridine Derivatives

| Pyridine Derivative | Reagents and Conditions | Position of Functionalization | Product Type |

|---|---|---|---|

| 2-Acetamidopyridine | Pd(OAc)₂, Aryl halide, K₂CO₃ | C3 | 3-Aryl-2-acetamidopyridine |

| N-Phenyl-2-aminopyridine | Rh(III) catalyst, Alkene | C3 | 3-Alkenyl-N-phenyl-2-aminopyridine |

It is important to note that the electronic and steric environment of this compound is substantially different from these examples, and thus, its reactivity in C-H functionalization remains an area for further investigation.

The acetamide (B32628) group in this compound is a versatile functional handle that can undergo various transformations. The most common reaction is hydrolysis to the corresponding amine, 2-amino-5-bromo-3-nitropyridine. This reaction can typically be achieved under either acidic or basic conditions.

The resulting 2-amino-5-bromo-3-nitropyridine is a valuable intermediate for the synthesis of a wide range of heterocyclic compounds. The amino group can act as a nucleophile or be diazotized to introduce other functionalities.

Beyond hydrolysis, the acetamide group could potentially be modified through other reactions, although such transformations are less common. For instance, dehydration could lead to a nitrile, or reduction could yield an ethylamino group. However, the conditions required for these transformations might also affect the other functional groups present in the molecule.

Table 2: Potential Modifications of the Acetamide Group

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, heat | 2-Amino-5-bromo-3-nitropyridine |

| Dehydration | P₂O₅, heat | 2-Cyano-5-bromo-3-nitropyridine |

Cyclization and Rearrangement Processes

The strategic placement of the acetamido and nitro groups on the pyridine ring of this compound provides opportunities for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems.

One plausible pathway involves the initial hydrolysis of the acetamide to 2-amino-5-bromo-3-nitropyridine. The resulting ortho-amino-nitro pyridine system is a well-known precursor for the synthesis of various fused heterocycles. For example, reduction of the nitro group to an amino group would generate 2,3-diamino-5-bromopyridine, a key intermediate for the synthesis of pyrido[2,3-b]pyrazines and imidazo[1,2-a]pyridines.

Synthesis of Pyrido[2,3-b]pyrazines: The condensation of 2,3-diamino-5-bromopyridine with α-dicarbonyl compounds, such as glyoxal or diacetyl, would lead to the formation of the corresponding bromo-substituted pyrido[2,3-b]pyrazine derivatives.

Synthesis of Imidazo[1,2-a]pyridines: While the direct cyclization of 2-amino-3-nitropyridines to imidazo[1,2-a]pyridines is not a standard transformation, the precursor 2-amino-5-bromo-3-nitropyridine can be a starting point for multi-step syntheses of this scaffold.

Rearrangement processes for this compound itself have not been documented. However, rearrangements of related nitropyridine derivatives are known. For instance, 3-nitropyridinium salts have been shown to undergo rearrangement to form nitropyrroles. While this would require quaternization of the pyridine nitrogen, it represents a potential, albeit less direct, transformation pathway.

Table 3: Potential Cyclization Products from Derivatives of this compound

| Starting Material | Reaction | Product |

|---|---|---|

| 2,3-Diamino-5-bromopyridine | Condensation with α-dicarbonyl | 7-Bromo-pyrido[2,3-b]pyrazine |

Applications in Advanced Organic Synthesis and Material Science

As a Versatile Building Block for Heterocyclic Systems

The strategic placement of reactive sites on the N-(5-bromo-3-nitropyridin-2-yl)acetamide molecule makes it a candidate for constructing fused heterocyclic systems. The interplay between the bromo, nitro, and acetamido groups can be exploited to direct cyclization reactions.

Synthesis of Bioactive Pyrrolopyridines

Currently, there is limited specific literature detailing the direct use of this compound for the synthesis of bioactive pyrrolopyridines.

Construction of Thiazolopyrimidine Frameworks

The synthesis of thiazolopyrimidine frameworks from this compound is not extensively documented in publicly available research.

Pathways to Other Pyridine-Based Architectures

While direct examples are scarce, the structure of this compound allows for hypothetical pathways to other pyridine-based architectures. For instance, the bromine atom at the 5-position could be a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), enabling the introduction of various aryl, alkynyl, or amino substituents. The nitro group at the 3-position can be reduced to an amine, which can then participate in cyclization reactions to form fused rings.

Role in Complex Molecule and Natural Product Synthesis

Substituted pyridines are crucial components of many natural products and pharmaceuticals. The utility of a specific building block depends on how readily it can be incorporated into a larger synthetic strategy.

Utility in Analogues of Antitumor Antibiotics (e.g., Streptonigrin)

Streptonigrin (B15502) is a potent antitumor antibiotic characterized by a complex, highly substituted quinoline-5,8-dione core linked to a substituted pyridine (B92270) ring. The synthesis of streptonigrin and its analogues is a significant challenge in organic chemistry. mit.edumit.edu Modern synthetic routes often focus on the de novo construction of the pentasubstituted pyridine ring, building it from acyclic precursors via methods like ring-closing metathesis. nih.govacs.orgnih.gov As a result, the use of pre-functionalized pyridines such as this compound as starting materials is not a commonly featured strategy in the prominent total syntheses of streptonigrin. nih.govnih.gov

Development of Functional Materials and Probes

The incorporation of heteroaromatic compounds into functional materials—such as organic light-emitting diodes (OLEDs), sensors, or molecular probes—is a growing area of research. This is due to their unique electronic and photophysical properties. However, there is no specific information available in the current literature that details the application of this compound in the development of such functional materials or probes.

Lack of Publicly Available Research Data on Stereochemical Control and Resolution Processes for this compound Derivatives

A comprehensive review of scientific literature and chemical databases has revealed a significant gap in publicly available information regarding the stereochemical control and resolution processes specifically for derivatives of the chemical compound this compound. Despite extensive searches for detailed research findings, including specific examples of stereoselective reactions, the use of chiral resolving agents, and conditions influencing stereochemical outcomes, no relevant data was identified.

The investigation sought to uncover information pertaining to asymmetric synthesis, chiral chromatography, and other methods of stereochemical control as they apply to the synthesis of chiral derivatives originating from this compound. However, the search did not yield any scholarly articles, patents, or database entries that specifically address these aspects for this particular compound.

Consequently, it is not possible to provide an article on the "" with a subsection on "Stereochemical Control and Resolution Processes in Derivative Synthesis" for this compound that is based on factual, verifiable research. The creation of such an article would necessitate speculation and the fabrication of data, which falls outside the scope of scientifically accurate reporting.

Further research in the field of synthetic organic chemistry may, in the future, explore the stereochemical aspects of this compound derivatives. Until such research is published and made publicly available, a detailed and authoritative discussion on this specific topic remains unfeasible.

Pharmacological and Biological Research Perspectives

Evaluation in Anticancer Research

The pyridine (B92270) scaffold is a core component in numerous FDA-approved anticancer drugs, highlighting its importance in oncology research. arabjchem.org The presence of bromo and nitro substituents on the pyridine ring, as seen in N-(5-bromo-3-nitropyridin-2-yl)acetamide, suggests a potential for significant anticancer activity. Research on related pyridine derivatives has demonstrated their ability to induce cytotoxicity in various cancer cell lines.

For instance, a series of novel pyridine derivatives were synthesized and evaluated for their in vitro antitumor activity against 59 different human tumor cell lines, with some compounds showing significant activity at low concentrations. Another study on 3-nitropyridine analogues revealed their potent anti-cancer effects across a broad range of cancer types by acting as microtubule-targeting agents. researchgate.net These compounds were found to induce cell cycle arrest in the G2-M phase and inhibit tubulin polymerization. researchgate.net Furthermore, N-alkyl-nitroimidazole compounds have shown considerable antitumor activity, with low LC50 values in lung and breast cancer cell lines. openmedicinalchemistryjournal.comscispace.com

The potential anticancer activities of compounds structurally related to this compound are summarized in the table below. This data, derived from various studies on analogous compounds, provides a basis for predicting the potential efficacy of the subject compound.

Anticancer Activity of Related Pyridine Derivatives

| Compound/Derivative Class | Cancer Cell Line | Activity (IC50/LC50 in µM) | Reference |

|---|---|---|---|

| 3-Substituted 1H-pyrrolo[2,3-b]pyridine derivative (16h) | A549 (Lung) | 0.109 | researchgate.net |

| 3-Substituted 1H-pyrrolo[2,3-b]pyridine derivative (16h) | MDA-MB-231 (Breast) | 0.245 | researchgate.net |

| 3-Substituted 1H-pyrrolo[2,3-b]pyridine derivative (16h) | MCF-7 (Breast) | 0.109 | researchgate.net |

| Steroidal Pyridine Derivative | PC-3 (Prostate) | 1.55 | researchgate.net |

| Coumarin-pyridine hybrid (Compound 1) | MCF-7 (Breast) | Potent growth inhibitor | arabjchem.org |

| N-alkyl-nitroimidazole (N-ethyl-nitroimidazole) | MDA-MB-231 (Breast) | ~16.7 | openmedicinalchemistryjournal.com |

| N-alkyl-nitroimidazole (N-methyl-nitroimidazole) | A549 (Lung) | Low LC50 | openmedicinalchemistryjournal.com |

Investigation of Antimicrobial Activities

The threat of antimicrobial resistance necessitates the urgent development of new antibacterial and antifungal agents. Pyridine and acetamide (B32628) derivatives have shown promise in this area. The unique structural features of this compound, including the halogenated and nitrated pyridine ring coupled with an acetamide moiety, suggest it could be a candidate for antimicrobial drug discovery.

Studies on related compounds have demonstrated significant antimicrobial potential. For example, a series of pyrimidino piperazinyl acetamides exhibited excellent antibacterial and antifungal activity at a minimum inhibitory concentration (MIC) of 6.25 μg/mL against various pathogens. Current time information in Pasuruan, ID. Another study on alkyl pyridinol compounds showed that a bromo-substituted derivative was highly effective in inhibiting the growth of different S. aureus/MRSA strains with MIC values ranging from 0.5–1 μg/mL. mdpi.com Furthermore, the synthesis and evaluation of 2-amino-N-(p-Chlorophenyl) acetamide derivatives revealed moderate to high antibacterial activities against several bacterial strains. irejournals.com

The antimicrobial activities of compounds with similar structural motifs to this compound are presented in the table below. These findings from analogous compounds underscore the potential of the subject compound as an antimicrobial agent.

Antimicrobial Activity of Related Pyridine and Acetamide Derivatives

| Compound/Derivative Class | Microorganism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Pyrimidino piperazinyl acetamides | S. aureus, E. coli, K. pneumonia, P. aeruginosa | 6.25 | Current time information in Pasuruan, ID. |

| Alkyl Pyridinol Compound (EA-02-009) | S. aureus/MRSA strains | 0.5-1 | mdpi.com |

| 2-Amino-N-(p-Chlorophenyl) acetamide derivative (5b) | A. baumannii, P. aeruginosa | High activity (DIZ=32.0mm, 23.5mm) | irejournals.com |

| 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridine | Various bacteria and fungi | Potent and significant results | researchgate.net |

Exploration of Molecular Targets and Mechanism of Action Studies

Understanding the molecular targets and mechanisms of action is crucial for the rational design of new drugs. For this compound, several potential targets can be inferred from studies on related pyridine derivatives. These compounds are known to interact with a variety of biological targets, leading to their anticancer and antimicrobial effects. nih.gov

In the context of cancer, pyridine derivatives have been shown to inhibit key enzymes such as kinases, topoisomerases, and human carbonic anhydrase. arabjchem.orgnih.gov For example, 3-nitropyridine analogues have been identified as microtubule-targeting agents that bind to the colchicine-site of tubulin, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. researchgate.net Molecular docking studies of other pyridine derivatives have shown interactions with the epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in cancer cell proliferation. mdpi.com

In antimicrobial research, the mechanism of action could involve the inhibition of essential bacterial enzymes or disruption of the cell membrane. The presence of the nitro group could also play a role, as nitroaromatic compounds are often bioreduced to toxic radical species within microbial cells.

Structure-Activity Relationship (SAR) Derivations

The biological activity of pyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring. Structure-activity relationship (SAR) studies of related compounds can provide valuable insights for optimizing the structure of this compound to enhance its therapeutic potential.

A review of the antiproliferative activity of pyridine derivatives indicated that the presence and position of electron-donating groups like -OMe, -OH, and -NH2, as well as carbonyl groups, can enhance activity. nih.gov Conversely, the presence of halogen atoms or bulky groups sometimes leads to lower antiproliferative activity. nih.gov However, other studies have shown that halogen substitution, such as with bromine, can increase antimicrobial efficacy. mdpi.com For instance, a bromo-substituted alkyl pyridinol was the most efficient at inhibiting the growth of various S. aureus strains. mdpi.com

The position of the nitrogen atom within the pyridine ring and the nature of the substituents also influence the directing properties for electrophilic substitution, which may play a role in the molecule's biological activity. mdpi.com For the acetamide moiety, SAR studies of related compounds have shown that substitutions on the amine and the alpha-carbon can significantly modulate antibacterial potency.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) serves as a powerful tool for investigating the quantum mechanical properties of molecules. Through DFT calculations, it is possible to determine the electronic structure, bonding characteristics, and reactivity of N-(5-bromo-3-nitropyridin-2-yl)acetamide.

Electronic Structure Analysis and Bonding Characterization

DFT calculations, particularly using methods like B3LYP with a 6-311++G(d,p) basis set, are instrumental in elucidating the electronic structure and bonding nature of nitropyridine derivatives. For a molecule like this compound, the pyridine (B92270) ring, with its electron-withdrawing nitro group and bromine atom, alongside the electron-donating acetamide (B32628) group, creates a complex electronic environment. The interplay of these substituents significantly influences the electron density distribution across the molecule. The acetamide group, with its lone pair of electrons on the nitrogen atom, can donate electron density to the pyridine ring through resonance, while the nitro group and bromine atom withdraw electron density via inductive and resonance effects. This push-pull electronic arrangement is a key determinant of the molecule's chemical behavior.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is pivotal in understanding the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For nitropyridine derivatives, the HOMO is typically localized on the electron-rich portions of the molecule, such as the acetamide group and the pyridine ring, while the LUMO is concentrated on the electron-deficient nitro group and the pyridine ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's stability and reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. In molecules analogous to this compound, the presence of both electron-donating and electron-withdrawing groups tends to reduce the HOMO-LUMO gap, indicating a predisposition for chemical reactions.

| Parameter | Value (eV) - Representative Nitropyridine Derivative |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.8 |

| HOMO-LUMO Gap | 3.7 |

Note: The values presented are representative of a generic substituted nitropyridine and are for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the MEP map would be expected to show negative potential (red and yellow regions) around the oxygen atoms of the nitro and acetamide groups, as well as the nitrogen of the pyridine ring, indicating these are sites prone to electrophilic attack. Conversely, positive potential (blue regions) would be anticipated around the hydrogen atoms of the acetamide group and parts of the pyridine ring, suggesting these are susceptible to nucleophilic attack. The bromine atom would also contribute to the electrostatic potential landscape.

Molecular Dynamics and Docking Simulations for Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, typically a protein receptor. For a compound like this compound, docking studies could be used to explore its potential as an inhibitor of a specific enzyme by predicting its binding affinity and mode of interaction within the active site. Such studies on substituted pyridine derivatives have been instrumental in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for biological activity.

Mechanistic Insights from Computational Reaction Pathway Analysis

Computational reaction pathway analysis, often performed using DFT, can elucidate the mechanisms of chemical reactions involving this compound. For instance, understanding the nucleophilic aromatic substitution (SNAr) reactions on the pyridine ring is crucial. The electron-withdrawing nitro group significantly activates the pyridine ring towards nucleophilic attack. Computational studies on similar dinitropyridine derivatives have shown that the nitro groups stabilize the transition state, thereby lowering the energy barrier for nucleophilic substitution.

By calculating the energies of reactants, transition states, and products, a detailed energy profile of a reaction can be constructed. This allows for the determination of activation energies and reaction thermodynamics, providing a deeper understanding of the reaction's feasibility and kinetics. For this compound, such analysis could predict the most likely sites for nucleophilic attack and the mechanism of substitution of the bromine atom or other groups.

Quantum Chemical Parameter Derivations (e.g., Natural Bond Orbital Analysis, Global Reactivity Descriptors)

Further quantum chemical calculations can provide a more detailed picture of the electronic properties and reactivity of this compound.

Global Reactivity Descriptors: These parameters, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's reactivity.

| Descriptor | Formula | Significance |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Tendency of electrons to escape from the system. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |

| Global Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | μ2 / (2η) | Measure of the electrophilic character of a molecule. |

These descriptors, calculated for this compound, would offer a quantitative basis for comparing its reactivity with other compounds and for predicting its behavior in various chemical reactions.

Predictive Modeling for Chemical Reactivity and Selectivity

Extensive searches of scientific literature and computational chemistry databases did not yield specific studies on the predictive modeling of chemical reactivity and selectivity for the compound this compound. While theoretical and computational investigations, such as Density Functional Theory (DFT) calculations, Quantitative Structure-Activity Relationship (QSAR) modeling, and other predictive methods are commonly employed to understand the reactivity and selectivity of novel compounds, no such dedicated research appears to be published for this specific molecule.

Computational chemistry provides valuable insights into reaction mechanisms, potential energy surfaces, and the electronic properties that govern chemical behavior. Techniques like the analysis of frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and calculated reaction energy barriers are instrumental in predicting how a molecule will interact with various reagents and under different conditions.

For related pyridine and acetamide derivatives, computational studies have been successfully used to:

Predict sites of electrophilic and nucleophilic attack.

Elucidate the regioselectivity and stereoselectivity of reactions.

Correlate molecular descriptors with observed biological activity or chemical properties.

However, in the case of this compound, there is a notable absence of such specific predictive modeling data in the available literature. Therefore, no detailed research findings or data tables on its predicted reactivity and selectivity can be presented at this time. Further computational research would be necessary to generate these predictive insights.

Spectroscopic and Crystallographic Characterization

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and vibrational modes within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of N-(5-bromo-3-nitropyridin-2-yl)acetamide is expected to exhibit a series of characteristic absorption bands corresponding to the various functional groups present in the molecule. Analysis of related compounds, such as 5-bromo-2-nitropyridine (B47719) and various N-arylacetamides, allows for the assignment of these vibrational frequencies. researchgate.netresearchgate.net

Key expected FT-IR vibrational frequencies for this compound are detailed in the table below. The N-H stretching vibration of the secondary amide is anticipated to appear as a sharp band in the region of 3300-3100 cm⁻¹. The carbonyl (C=O) stretching of the acetamide (B32628) group is one of the most intense and characteristic bands, expected around 1700-1660 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are predicted to be observed near 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. Aromatic C-H stretching vibrations of the pyridine (B92270) ring are expected above 3000 cm⁻¹, while the C-N stretching of the amide linkage would likely appear in the 1400-1200 cm⁻¹ region. The C-Br stretching frequency is typically observed in the lower frequency region of the spectrum, generally between 600 and 500 cm⁻¹.

Table 1: Predicted FT-IR Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amide (-NH) | 3300 - 3100 |

| C-H Stretch (Aromatic) | Pyridine Ring | 3100 - 3000 |

| C=O Stretch (Amide I) | Amide (-C=O) | 1700 - 1660 |

| N-H Bend (Amide II) | Amide (-NH) | 1600 - 1550 |

| NO₂ Asymmetric Stretch | Nitro (-NO₂) | 1550 - 1500 |

| C=C, C=N Stretch | Pyridine Ring | 1600 - 1450 |

| NO₂ Symmetric Stretch | Nitro (-NO₂) | 1350 - 1300 |

| C-N Stretch | Amide (-C-N) | 1400 - 1200 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching of the nitro group is expected to be a strong band in the Raman spectrum. The breathing modes of the pyridine ring are also typically prominent. The C-Br stretching vibration may also be more easily observed in the Raman spectrum compared to the FT-IR. Data from related compounds like 2-amino-5-bromo-3-nitropyridine (B172296) can be used to approximate the expected Raman shifts. nih.gov

Table 2: Predicted Raman Shifts for this compound

| Vibrational Mode | Functional Group | Predicted Raman Shift Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amide (-NH) | 3300 - 3100 |

| C-H Stretch (Aromatic) | Pyridine Ring | 3100 - 3000 |

| C=O Stretch | Amide (-C=O) | 1700 - 1660 |

| NO₂ Asymmetric Stretch | Nitro (-NO₂) | 1550 - 1500 |

| Ring Breathing | Pyridine Ring | 1050 - 990 |

| NO₂ Symmetric Stretch | Nitro (-NO₂) | 1350 - 1300 |

Corroboration of Experimental and Theoretically Calculated Vibrational Modes

In modern structural analysis, experimental vibrational spectra are often corroborated with theoretical calculations. nih.govresearchgate.net Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed to calculate the optimized molecular geometry and vibrational frequencies of organic molecules. researchgate.net The calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model. The comparison between the scaled theoretical frequencies and the experimental FT-IR and Raman bands allows for a more definitive assignment of the observed vibrational modes. This approach is particularly valuable for complex molecules where spectral overlap can make empirical assignments challenging. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the different types of protons in the molecule. The pyridine ring has two aromatic protons, H-4 and H-6. Due to the anisotropic effects of the neighboring substituents, these protons will appear as distinct signals in the downfield region of the spectrum, likely between δ 8.0 and 9.0 ppm. The coupling between these two protons would result in a doublet for each, with a small meta-coupling constant (J). The amide proton (-NH) is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration, typically in the range of δ 9.0-11.0 ppm. The methyl protons (-CH₃) of the acetamide group will give rise to a sharp singlet in the upfield region, expected around δ 2.0-2.5 ppm.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Multiplicity | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| -NH (Amide) | Singlet (broad) | 9.0 - 11.0 |

| H-6 (Pyridine) | Doublet | 8.5 - 9.0 |

| H-4 (Pyridine) | Doublet | 8.0 - 8.5 |

Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. This compound has seven distinct carbon atoms. The carbonyl carbon of the acetamide group is expected to have the most downfield chemical shift, typically in the range of δ 168-172 ppm. The five carbons of the pyridine ring will have chemical shifts that are influenced by the attached substituents. The carbon bearing the nitro group (C-3) and the carbon bearing the acetamido group (C-2) are expected to be significantly deshielded. The carbon attached to the bromine atom (C-5) will also have a characteristic chemical shift. The remaining pyridine carbons (C-4 and C-6) will appear in the aromatic region. The methyl carbon of the acetyl group will be the most shielded, appearing at the upfield end of the spectrum, typically around δ 20-25 ppm.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carbonyl) | 168 - 172 |

| C-2 (Pyridine) | 150 - 155 |

| C-3 (Pyridine) | 145 - 150 |

| C-5 (Pyridine) | 115 - 120 |

| C-4 (Pyridine) | 130 - 135 |

| C-6 (Pyridine) | 140 - 145 |

Advanced Two-Dimensional NMR Techniques

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the connectivity of atoms within a molecule. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely employed.

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise elemental composition of a molecule by providing a highly accurate mass measurement. This technique would be essential to confirm the molecular formula of this compound as C7H6BrN3O3. The experimentally determined monoisotopic mass should align with the theoretically calculated mass, providing strong evidence for the compound's identity. While theoretical mass values can be calculated, specific experimental HRMS data for this compound have not been found in the public domain.

Interactive Data Table: Theoretical Mass Spectrometry Data

| Property | Value |

| Molecular Formula | C7H6BrN3O3 |

| Theoretical Exact Mass | 258.95925 u |

| Theoretical Monoisotopic Mass | 258.95925 u |

Note: This table represents theoretical values, as experimental HRMS data is not available.

X-ray Diffraction (XRD) Analysis

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure. A successful crystallographic analysis of this compound would provide the exact conformation of the acetamide group relative to the pyridine ring and the precise geometry of the nitro and bromo substituents. Despite the utility of this technique, there are no publicly available reports of a single-crystal X-ray diffraction study for this compound.

Analysis of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding)

In the solid state, molecules of this compound would be expected to interact through various non-covalent forces. Hydrogen bonds would likely form between the amide N-H group as a donor and the oxygen atoms of the nitro or carbonyl groups as acceptors on neighboring molecules. Additionally, the presence of a bromine atom opens the possibility of halogen bonding, where the electropositive region on the bromine atom (the σ-hole) interacts with a nucleophilic atom on an adjacent molecule. The analysis of these interactions is crucial for understanding the crystal packing and the resulting material properties. Without a crystal structure, any discussion of these interactions remains speculative.

Supramolecular Assembly and Crystal Packing Features

Detailed Crystallographic and Conformational Analysis of this compound Remains Elusive

Despite a comprehensive search of scientific literature and chemical databases, detailed experimental data on the spectroscopic and crystallographic characterization of the chemical compound this compound is not publicly available. Specifically, research findings detailing the conformational analysis of this compound in its crystalline state, including specific bond lengths, bond angles, and torsion angles, could not be located.

Efforts to find this information included targeted searches for its crystal structure determination, single-crystal X-ray diffraction data, and associated crystallographic information files (CIF). While the existence of the compound is confirmed through its Chemical Abstracts Service (CAS) number, 381679-24-9, and its molecular formula, C7H6BrN3O3, the specific three-dimensional arrangement of its atoms in a crystal lattice has not been reported in accessible scientific literature.

For comparative context, crystallographic data is available for the related compound N-(5-bromopyridin-2-yl)acetamide, which lacks the nitro group present in the subject of this article. However, the electronic and steric influences of the nitro group would significantly alter the molecular conformation and crystal packing. Therefore, the data for the non-nitrated analogue cannot be used to infer the conformational properties of this compound.

Consequently, the section on the conformational analysis in the crystalline state, which would typically include detailed tables of atomic coordinates, bond parameters, and a discussion of the molecular geometry, cannot be provided at this time. Further experimental research, specifically the successful crystallization of this compound and its analysis via single-crystal X-ray diffraction, is required to elucidate these structural details.

Conclusion and Future Research Directions

Synthesis of Key Findings on N-(5-bromo-3-nitropyridin-2-yl)acetamide

This compound is a heterocyclic compound with the chemical formula C₇H₆BrN₃O₃ and a molecular weight of approximately 260.04 g/mol . echemi.com While detailed research exclusively focused on this compound is limited, its synthesis can be logically deduced from established reactions on its precursors, primarily 2-amino-5-bromopyridine (B118841).

Table 1: Physicochemical Properties of this compound and its Precursor

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Role |

| 2-Amino-5-bromopyridine | 1072-97-5 | C₅H₅BrN₂ | 173.01 | Starting material |

| 2-Amino-5-bromo-3-nitropyridine (B172296) | 6945-68-2 | C₅H₄BrN₃O₂ | 218.01 | Key intermediate |

| This compound | 381679-24-9 | C₇H₆BrN₃O₃ | 260.04 | Target compound |

Emerging Avenues in Synthetic Methodology Development

The synthesis of functionalized pyridines, such as this compound, is a dynamic area of chemical research. Traditional methods often require harsh conditions and can suffer from a lack of regioselectivity. However, recent advancements are paving the way for more efficient and selective synthetic routes.

One of the burgeoning areas is the development of novel catalytic systems for the functionalization of pyridine (B92270) rings. These include transition-metal-catalyzed cross-coupling reactions that allow for the precise introduction of various substituents. Furthermore, there is a growing interest in C-H activation strategies, which enable the direct functionalization of carbon-hydrogen bonds on the pyridine nucleus, offering a more atom-economical approach.

The concept of "skeletal editing" of pyridines is another groundbreaking approach that could revolutionize the synthesis of complex pyridine derivatives. nih.gov This strategy involves the cleavage and reformation of the pyridine ring to introduce new functionalities in a highly controlled manner. nih.gov While not yet applied to the synthesis of this compound, these emerging methodologies hold immense promise for creating analogues and derivatives with enhanced properties.

Future Prospects in Pharmaceutical and Materials Science Applications

The structural motifs present in this compound—a halogenated nitropyridine core with an acetamido side chain—are prevalent in a variety of biologically active molecules and functional materials.

In the pharmaceutical arena, nitropyridine derivatives have been investigated for a wide range of therapeutic applications. nih.gov They have shown potential as antimicrobial, anti-inflammatory, and anticancer agents. The presence of the bromine atom can enhance the lipophilicity and metabolic stability of a drug molecule, potentially improving its pharmacokinetic profile. The acetamido group is also a common feature in many pharmaceuticals and can be crucial for target binding. nih.gov Therefore, this compound and its derivatives represent a promising scaffold for the discovery of new drugs. For instance, similar acetamide (B32628) derivatives have been explored as potential inhibitors of enzymes like cyclooxygenase-II (COX-II).

In the field of materials science, the pyridine ring is a valuable component in the design of organic functional materials. Its electron-deficient nature and ability to coordinate with metal ions make it suitable for applications in electronics, optics, and catalysis. The presence of the nitro group, a strong electron-withdrawing group, can further modulate the electronic properties of the molecule. This suggests that this compound could serve as a building block for the synthesis of novel organic semiconductors, dyes, or ligands for coordination polymers.

Advanced Computational and Spectroscopic Investigations for Deeper Understanding

To fully unlock the potential of this compound, a comprehensive understanding of its structural, electronic, and spectroscopic properties is essential. Advanced computational and spectroscopic techniques are indispensable tools in this endeavor.

Computational Studies: Density Functional Theory (DFT) calculations can provide valuable insights into the molecular geometry, electronic structure, and reactivity of the compound. Such studies can help in predicting its behavior in chemical reactions and its potential interactions with biological targets. For instance, DFT studies on the related molecule 2-amino-3-nitropyridine (B1266227) have been used to analyze its vibrational spectra and molecular structure. Similar computational investigations on this compound would be highly beneficial.

Table 2: Anticipated Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring, the methyl protons of the acetamido group, and the N-H proton of the amide. The chemical shifts and coupling patterns would be indicative of the substitution pattern. |

| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring, the carbonyl carbon, and the methyl carbon of the acetamido group. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretching of the amide, C=O stretching of the amide, C-N stretching, C-Br stretching, and the symmetric and asymmetric stretching of the nitro group. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of bromine. |

Future research should focus on obtaining and analyzing these experimental spectra to provide a complete characterization of this compound. Such data, in conjunction with computational studies, will provide a solid foundation for exploring its applications in medicinal chemistry and materials science.

Q & A

Basic: What synthetic strategies are effective for preparing N-(5-bromo-3-nitropyridin-2-yl)acetamide?

Methodological Answer:

The synthesis typically involves sequential functionalization of pyridine derivatives. A microwave-assisted approach (optimized for rapid heating and reduced side reactions) can be employed to introduce substituents. For example:

Halogenation/Nitration : Start with a pyridine precursor, brominate at the 5-position, followed by nitration at the 3-position.

Acetamide Introduction : React the intermediate with acetylating agents (e.g., acetic anhydride) under controlled pH to avoid over-acylation.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .

Basic: How is this compound characterized structurally?

Methodological Answer:

Key techniques include:

-

X-ray Crystallography : Resolves bond lengths, angles, and packing. For example, triclinic crystal system (space group P1) with parameters:

Parameter Value a 4.0014 Å b 8.7232 Å c 23.0626 Å α, β, γ 82.1°, 86.9°, 85.9° Data refinement (R-factor: 0.031) ensures accuracy . -

NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., nitration-induced deshielding).

-

Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at 275.97 Da).

Advanced: What challenges arise in crystallographic analysis of nitro- and bromo-substituted pyridinyl acetamides?

Methodological Answer:

- Electron Density Artifacts : Nitro groups create electron-rich regions, complicating refinement. Use high-resolution data (e.g., synchrotron radiation) and iterative least-squares refinement to mitigate .

- Disorder in Crystal Lattice : Bulky bromine atoms may induce rotational disorder. Apply restraints to atomic displacement parameters during refinement.

- Absorption Corrections : Multi-scan methods (e.g., SADABS) correct for heavy-atom absorption (Tmin/Tmax: 0.111/0.665) .

Advanced: How can density functional theory (DFT) model the electronic structure of this compound?

Methodological Answer:

- Basis Set Selection : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to account for electron correlation.

- Local Kinetic-Energy Density : Incorporate Colle-Salvetti-type correlation-energy formulas to improve accuracy for nitro group polarization .

- Applications : Predict reactive sites (e.g., bromine substitution susceptibility) and UV-Vis absorption spectra.

Basic: How do the nitro and bromine substituents influence reactivity?

Methodological Answer:

- Bromine : Acts as a leaving group in nucleophilic aromatic substitution (e.g., Suzuki coupling). Steric hindrance may slow reactions.

- Nitro Group : Strong electron-withdrawing effect deactivates the ring toward electrophilic attack but stabilizes intermediates in reduction reactions (e.g., catalytic hydrogenation to amine derivatives).

- Synergistic Effects : Bromine’s ortho-directing nature and nitro’s meta-directing properties guide regioselectivity in further functionalization .

Advanced: What mechanistic insights exist for bromine substitution reactions in similar acetamide derivatives?

Methodological Answer:

- Kinetic Studies : Monitor reaction progress via HPLC to determine rate constants. For example, Pd-catalyzed cross-coupling shows pseudo-first-order kinetics in DMF.

- Intermediate Trapping : Use low-temperature NMR to identify arylpalladium intermediates.

- Computational Modeling : Transition-state analysis (DFT) reveals energy barriers for bromine displacement, influenced by solvent polarity .

Advanced: How to resolve contradictions in spectroscopic data for nitro-pyridine derivatives?

Methodological Answer:

- Overlapping Signals : Use 2D NMR (e.g., HSQC, HMBC) to distinguish adjacent protons in crowded regions.

- Dynamic Effects : Variable-temperature NMR identifies conformational exchange (e.g., hindered rotation of the acetamide group).

- Cross-Validation : Compare experimental IR stretching frequencies (e.g., NO asymmetric stretch at ~1520 cm) with computed vibrational spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.